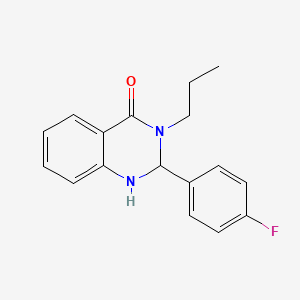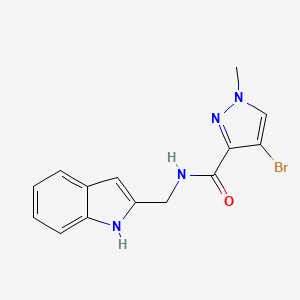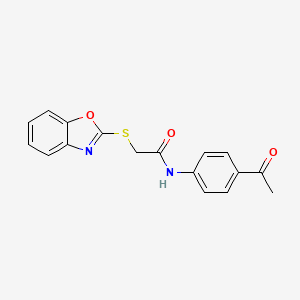![molecular formula C29H26N4O2 B10896584 1-benzyl-2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10896584.png)
1-benzyl-2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions.
Reduction: Reduction reactions could target the hydrazone functional group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, hydrazones are known for their potential antimicrobial and anticancer activities. This compound could be investigated for similar properties, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound might be explored for its pharmacological properties, including its potential as a drug candidate for various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, polymers, and other functional materials.
Mecanismo De Acción
The mechanism of action of 4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE would depend on its specific biological activity. Generally, hydrazones can act by interacting with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)hydrazine: Another precursor used in the synthesis.
Other hydrazones: Compounds with similar functional groups and potential biological activities.
Uniqueness
The uniqueness of 4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE lies in its specific structure, which combines the properties of both benzyloxy and benzimidazole moieties. This combination may result in unique chemical reactivity and biological activity, distinguishing it from other hydrazones.
Propiedades
Fórmula molecular |
C29H26N4O2 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
1-benzyl-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzimidazol-2-amine |
InChI |
InChI=1S/C29H26N4O2/c1-34-28-18-24(16-17-27(28)35-21-23-12-6-3-7-13-23)19-30-32-29-31-25-14-8-9-15-26(25)33(29)20-22-10-4-2-5-11-22/h2-19H,20-21H2,1H3,(H,31,32)/b30-19+ |
Clave InChI |
WKFKNDUMIYZWNI-NDZAJKAJSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10896509.png)
![4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896518.png)
![N'-[(Z)-naphthalen-2-ylmethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10896525.png)
![5-[(4-{(1E)-1-[2-({3-[(4-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10896537.png)

![1-methyl-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B10896542.png)
![(5Z)-3-(4-ethoxyphenyl)-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10896545.png)
methanone](/img/structure/B10896557.png)

![N-(2-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10896563.png)

![methyl {2-ethoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-(prop-2-en-1-yl)phenoxy}acetate](/img/structure/B10896571.png)
![N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B10896588.png)
![2-[(2-Cyanophenyl)amino]-2-oxoethyl 2-(acetyloxy)benzoate](/img/structure/B10896590.png)
